molecular formula C11H15NO2 B1469000 4-(Cyclopropylmethoxy)-2-methoxyaniline CAS No. 1342225-48-2

4-(Cyclopropylmethoxy)-2-methoxyaniline

Cat. No.: B1469000
CAS No.: 1342225-48-2
M. Wt: 193.24 g/mol
InChI Key: IZXUYCIMVVJSST-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-methoxyaniline is an organic compound that features a cyclopropylmethoxy group and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-methoxyaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Cyclopropylmethoxylation: The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions. Cyclopropylmethanol can be converted to its corresponding halide (e.g., cyclopropylmethyl chloride) and then reacted with the methoxyaniline derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aniline ring undergoes nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: Quinones or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Nitroanilines, halogenated anilines, or sulfonated anilines.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity by fitting into hydrophobic pockets of the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylmethoxy)aniline: Lacks the methoxy group at the 2-position.

    2-Methoxyaniline: Lacks the cyclopropylmethoxy group.

    4-Methoxyaniline: Lacks both the cyclopropylmethoxy group and the methoxy group at the 2-position.

Uniqueness

4-(Cyclopropylmethoxy)-2-methoxyaniline is unique due to the presence of both the cyclopropylmethoxy and methoxy groups, which can confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and binding interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-11-6-9(4-5-10(11)12)14-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXUYCIMVVJSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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